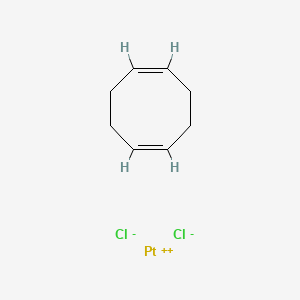

(1,5-Cyclooctadiene)platinum dichloride

描述

Contextual Significance of Platinum(II)-Cyclooctadiene Complexes

Platinum(II) complexes, particularly those containing olefin ligands, are of fundamental importance in organometallic chemistry. The discovery of Zeise's salt, K[PtCl₃(C₂H₄)]·H₂O, in the 19th century was a landmark event that helped establish the field of organometallic chemistry and our understanding of metal-alkene bonding. wikipedia.orgwikipedia.org

Complexes like Dichloro(1,5-cyclooctadiene)platinum(II) are modern analogues that offer significant advantages. The 1,5-cyclooctadiene (B75094) ligand is a chelating diene, meaning both of its double bonds coordinate to the platinum center. This chelation effect imparts considerable stability to the complex. However, the COD ligand is also easily displaced by other ligands, such as phosphines, amines, or other olefins. wikipedia.orgnih.gov This combination of stability for handling and lability for reactions makes Pt(II)-cyclooctadiene complexes exceptional precursors. nih.gov They serve as convenient entry points into platinum chemistry, allowing for the systematic synthesis of new compounds with tailored electronic and steric properties for applications in catalysis, materials science, and medicinal chemistry. nih.govchemimpex.com

Historical Trajectory and Initial Academic Recognition of Dichloro(1,5-cyclooctadiene)platinum(II)

The initial synthesis of Dichloro(1,5-cyclooctadiene)platinum(II) is a straightforward and efficient process. It is typically prepared by reacting potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with 1,5-cyclooctadiene in an aqueous or alcoholic solution. wikipedia.orggoogle.com

Reaction Scheme: K₂[PtCl₄] + C₈H₁₂ → PtCl₂(C₈H₁₂) + 2 KCl wikipedia.org

This reaction precipitates the neutral, sparingly soluble PtCl₂(cod) complex, which can be easily isolated. Following its synthesis, early academic work focused on characterizing its structure. X-ray crystallography studies confirmed the square planar coordination geometry around the platinum atom. wikipedia.orgnih.gov Further investigations, including a reexamination of the π-bonding in the complex, provided deeper insights into its electronic structure and the nature of the platinum-olefin interaction. acs.org These foundational studies established PtCl₂(cod) as a well-defined and reliable starting material, paving the way for its extensive use in subsequent research.

Contemporary Academic Research Landscape for Dichloro(1,5-cyclooctadiene)platinum(II)

The contemporary research landscape for Dichloro(1,5-cyclooctadiene)platinum(II) is diverse and expansive, underscoring its versatility. It is a commercially available and frequently used precursor in numerous areas of chemical research. wikipedia.org

One major area of application is in catalysis . PtCl₂(cod) serves as a catalyst or, more commonly, a precursor to catalytically active species for a variety of organic transformations. These include hydrosilylation, hydrative and hydrogenative cyclization reactions, and the direct amination of allylic alcohols. chemicalbook.com

In materials science , the complex is used in the synthesis of platinum-containing materials. For instance, it has been employed as a precursor for the chemical vapor deposition (CVD) of platinum films and for the synthesis of platinum nanoparticles. nbinno.comresearchgate.net It is also a key reagent in the synthesis of complex supramolecular structures. A notable example is its use in the formation of "platinum squares," which are intermediates in the synthesis of cycloparaphenylenes ([n]CPPs), a class of carbon nanorings. kyoto-u.ac.jp

In the field of medicinal chemistry , while not a drug itself, PtCl₂(cod) is a crucial starting material for creating new platinum-based therapeutic agents. chemimpex.com Researchers use it to synthesize novel organoplatinum(II) complexes with different ligands, aiming to develop compounds with potential anticancer properties that might offer advantages over established drugs like cisplatin. nih.govchemimpex.comrsc.org The progressive replacement of the chloride or COD ligands allows for the fine-tuning of the resulting complex's biological activity. nih.gov

Table 2: Selected Contemporary Research Applications of Dichloro(1,5-cyclooctadiene)platinum(II)

| Application Area | Specific Use |

|---|---|

| Homogeneous Catalysis | Precursor for catalysts in hydrosilylation, cyclization, and amination reactions. chemicalbook.com |

| Materials Science | Precursor for platinum film deposition and nanoparticle synthesis. nbinno.comresearchgate.net |

| Supramolecular Chemistry | Reagent for the synthesis of platinum-based macrocycles and nanorings like [n]CPPs. kyoto-u.ac.jp |

| Medicinal Chemistry | Starting material for the synthesis of novel platinum complexes as potential anticancer agents. nih.govchemimpex.com |

| Organometallic Synthesis | Versatile precursor for a wide range of organoplatinum(II) compounds via ligand substitution. wikipedia.orgnih.gov |

Structure

3D Structure of Parent

属性

CAS 编号 |

12080-32-9 |

|---|---|

分子式 |

C8H12Cl2Pt |

分子量 |

374.17 g/mol |

IUPAC 名称 |

(1Z,5Z)-cycloocta-1,5-diene;platinum(2+);dichloride |

InChI |

InChI=1S/C8H12.2ClH.Pt/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2/b2-1-,8-7-;;; |

InChI 键 |

VVAOPCKKNIUEEU-PHFPKPIQSA-L |

手性 SMILES |

C1/C=C\CC/C=C\C1.[Cl-].[Cl-].[Pt+2] |

规范 SMILES |

C1CC=CCCC=C1.[Cl-].[Cl-].[Pt+2] |

其他CAS编号 |

12080-32-9 |

物理描述 |

Light yellow crystalline powder; Hygroscopic; Insoluble in water; [Alfa Aesar MSDS] |

Pictograms |

Irritant |

产品来源 |

United States |

Synthetic Methodologies and Precursor Applications of Dichloro 1,5 Cyclooctadiene Platinum Ii

Established Synthetic Routes for Dichloro(1,5-cyclooctadiene)platinum(II)

The preparation of Pt(cod)Cl₂ is well-established, primarily involving the reaction of a platinum(II) salt with the diene ligand.

Synthesis via Platinum Salts and 1,5-Cyclooctadiene (B75094) Ligand Exchange

The most common and direct method for synthesizing Dichloro(1,5-cyclooctadiene)platinum(II) involves the reaction of potassium tetrachloroplatinate(II) (K₂PtCl₄) with 1,5-cyclooctadiene (C₈H₁₂). wikipedia.org In this reaction, the diene displaces two chloride ligands from the square planar tetrachloroplatinate anion to form the neutral Pt(cod)Cl₂ complex, which precipitates from the reaction mixture, and potassium chloride (KCl) as a byproduct. wikipedia.org

The chemical equation for this synthesis is: K₂PtCl₄ + C₈H₁₂ → PtCl₂C₈H₁₂ + 2 KCl wikipedia.org

This method forms the basis for laboratory and commercial production of the compound. wikipedia.orgwikipedia.org

Optimization of Reaction Conditions and Yields in Dichloro(1,5-cyclooctadiene)platinum(II) Synthesis

Significant efforts have been made to optimize the synthesis of Pt(cod)Cl₂ to maximize yield and purity. A patented method outlines a high-yield process using a phase-transfer catalyst in a mixed solvent system. google.com This procedure involves reacting potassium tetrachloroplatinate with 1,5-cyclooctadiene in a mixture of deionized water and n-propyl alcohol, with polyoxyethylene glycol (PEG-400) added as a phase-transfer catalyst to facilitate the reaction between the aqueous-soluble platinum salt and the organic-soluble diene. google.com

Optimal conditions involve maintaining a reaction temperature of 50°C for approximately 4 hours. google.com Following the reaction, the milky white precipitate of Pt(cod)Cl₂ is isolated by filtration, washed, and dried. google.com This optimized method can achieve product yields between 90% and 95%. google.com

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Platinum Precursor | Potassium tetrachloroplatinate (K₂PtCl₄) | google.com |

| Ligand | 1,5-Cyclooctadiene (COD) | google.com |

| Solvent System | n-propyl alcohol / Deionized water (1.0:1 v/v) | google.com |

| Molar Ratio (COD:Pt) | 6.4:1 | google.com |

| Phase-Transfer Catalyst | Polyoxyethylene glycol (PEG-400) | google.com |

| Reaction Temperature | 50 °C | google.com |

| Reaction Time | 4 hours | google.com |

| Yield | 90-95% | google.com |

Dichloro(1,5-cyclooctadiene)platinum(II) as a Pivotal Precursor in Platinum Organometallic Synthesis

Pt(cod)Cl₂ is a cornerstone starting material in organoplatinum chemistry due to the ease with which its ligands can be substituted. wikipedia.orgnih.gov This reactivity allows for the rational design and synthesis of a vast array of platinum complexes with tailored electronic and steric properties.

Derivatization to Diverse Platinum(II) Complexes via Ligand Substitution

The chloride and cyclooctadiene ligands in Pt(cod)Cl₂ can be selectively or fully replaced, providing access to a wide range of other platinum(II) compounds. wikipedia.orgrsc.org

Substitution of Chloride Ligands : The chloride ligands can be readily substituted by other anionic ligands. For example, reaction with sodium saccharinate results in the progressive replacement of one or both chloride ligands to form [PtCl(sac)(COD)] and [Pt(sac)₂(COD)], respectively. nih.gov Similarly, treatment with aryltrimethylstannanes can replace chloride ligands with aryl groups, yielding monoaryl or diaryl platinum complexes. rsc.org

Substitution of the COD Ligand : The cyclooctadiene ligand can be displaced by various neutral donor ligands, such as phosphines and nitrogen-based ligands. rsc.org The reaction of [PtCl₂(cod)] with pyridine (B92270) (py) can afford complexes where the COD ligand is replaced. rsc.org Bidentate phosphine (B1218219) ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) can also displace the COD ligand to form stable chelate complexes. rsc.org This versatility makes Pt(cod)Cl₂ an excellent starting point for synthesizing platinum complexes with diverse functionalities. nih.gov

Role in the Preparative Synthesis of Platinum Nanoparticles and Nanostructures

Dichloro(1,5-cyclooctadiene)platinum(II) is employed as a precursor for the synthesis of platinum nanoparticles (PtNPs). nbinno.com The general strategy involves the chemical reduction of the platinum(II) center in the complex to elemental platinum(0). nih.gov Once formed, the Pt(0) atoms nucleate and grow into nanoparticles. nih.gov

This process is typically carried out in a solution phase, where a reducing agent is added to a solution containing the platinum precursor. mdpi.com The size and shape of the resulting nanoparticles can be controlled by adjusting reaction parameters such as temperature, precursor concentration, and the choice of reducing and capping agents. researchgate.net The use of a well-defined molecular precursor like Pt(cod)Cl₂ allows for greater control over the synthesis compared to inorganic platinum salts. nbinno.com

Formation of Heterogeneous Platinum Catalysts from Dichloro(1,5-cyclooctadiene)platinum(II)

While Pt(cod)Cl₂ is itself a homogeneous catalyst, it is a valuable precursor for creating heterogeneous catalysts. mit.edu Heterogenization involves immobilizing the catalytically active platinum species onto a solid support, which combines the high selectivity of a molecular catalyst with the practical advantages of a solid catalyst, such as easy separation and reusability. mit.edu

Coordination Chemistry and Structural Elucidation of Dichloro 1,5 Cyclooctadiene Platinum Ii

Ligand Environment and Geometric Aspects of Dichloro(1,5-cyclooctadiene)platinum(II)

The molecular structure of Dichloro(1,5-cyclooctadiene)platinum(II) is defined by the specific arrangement of its ligands—two chloride ions and one 1,5-cyclooctadiene (B75094) (COD) molecule—around the central platinum atom.

The platinum(II) ion in the complex exhibits a d⁸ electron configuration. vaia.com For transition metal complexes with a d⁸ configuration and a coordination number of four, a square planar geometry is commonly adopted. vaia.comwikipedia.orglibretexts.orglibretexts.org In accordance with this principle, crystallographic studies have unequivocally confirmed that the platinum(II) center in Pt(COD)Cl₂ possesses a square planar coordination geometry. wikipedia.orgnih.gov The platinum atom lies at the center of a square, with the two chloride ligands and the midpoints of the two double bonds of the COD ligand occupying the four corners. libretexts.orgresearchgate.net This arrangement is a hallmark of many four-coordinate Pd(II) and Pt(II) complexes. libretexts.org The distorted square-planar geometry arises from the chelation of the COD ligand. nih.gov

Crystallographic Analysis of Dichloro(1,5-cyclooctadiene)platinum(II) and its Derivatives

X-ray crystallography has been the definitive technique for elucidating the precise three-dimensional structure of Pt(COD)Cl₂ and its derivatives, providing detailed information on bond lengths, bond angles, and solid-state arrangement. nih.gov

Single-crystal X-ray diffraction analysis provides an unambiguous determination of the atomic positions within the crystal lattice. nih.gov For Pt(COD)Cl₂, these studies reveal the precise bond parameters that characterize the coordination sphere of the platinum atom. The Pt-Cl bond lengths are typically found to be in the range of 2.31 to 2.33 Å. The Pt-C bond distances for the coordinated olefinic carbons are approximately 2.14 to 2.17 Å. researchgate.net The bond angles around the platinum center deviate slightly from the ideal 90° of a perfect square plane due to the steric constraints of the chelating COD ligand. nih.gov For instance, the Cl-Pt-Cl bond angle is typically around 90°, while the C-Pt-C angle (defined by the centers of the double bonds) is also close to 90°.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | C2/c | researchgate.net |

| Pt-Cl Bond Length | ~2.32 Å | researchgate.net |

| Pt-C Bond Length (average) | ~2.170 Å | researchgate.net |

| Cl-Pt-Cl Bond Angle | ~89.78° | researchgate.net |

This is an interactive table. Data is compiled from representative studies.

Advanced Spectroscopic Probes for Structural Understanding of Dichloro(1,5-cyclooctadiene)platinum(II)

A suite of spectroscopic techniques is routinely employed to characterize Pt(COD)Cl₂ in both solid and solution phases, corroborating the structural details obtained from X-ray diffraction and providing insights into the electronic environment of the complex. nih.gov

¹H and ¹³C NMR Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for confirming the structure in solution. The ¹H NMR spectrum typically shows distinct signals for the olefinic protons and the methylene (B1212753) (CH₂) protons of the COD ligand. chemicalbook.com The olefinic protons appear as a multiplet, often with satellite peaks due to coupling with the ¹⁹⁵Pt isotope (I=1/2, 33.8% natural abundance). Similarly, the ¹³C{¹H} NMR spectrum displays signals for the olefinic and methylene carbons. nih.gov

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | ~5.6 | Olefinic CH |

| ¹H | ~2.7 | Methylene CH₂ |

| ¹³C | ~95-97 | Olefinic C |

| ¹³C | ~32-33 | Methylene C |

This is an interactive table. Chemical shifts are approximate and can vary with solvent and experimental conditions.

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule. nih.govnih.govmdpi.com Key vibrational bands include the C=C stretching frequency of the coordinated olefin, which is typically lowered compared to the free COD ligand, indicating a weakening of the double bond upon coordination to the platinum center due to π-backbonding. researchgate.net Bands corresponding to Pt-Cl and Pt-C stretching vibrations are also observed in the far-IR and Raman spectra, providing direct evidence of the ligand-metal bonds. researchgate.net High-pressure vibrational spectroscopy has been used to study the π-backbonding in the complex. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹⁵Pt) for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of Pt(cod)Cl₂ in solution. The analysis of ¹H, ¹³C, and ¹⁹⁵Pt NMR spectra provides a detailed picture of the ligand's coordination environment.

The ¹H NMR spectrum provides information on the protons of the cyclooctadiene ligand. It typically shows two main sets of signals: one for the olefinic protons (=CH) and another for the aliphatic methylene protons (-CH₂-). In a closely related compound, [PtCl(sac)(COD)], the olefinic protons appear as a multiplet around 5.52 ppm. nih.gov A key feature in the ¹H NMR spectrum of platinum complexes is the presence of satellite peaks flanking the main proton signals. These arise from coupling to the NMR-active ¹⁹⁵Pt nucleus, which has a natural abundance of approximately 33.8%. huji.ac.il The two-bond coupling constant (²JPt-H) for the olefinic protons in similar Pt(II)-COD complexes is observed to be around 40 Hz. nih.gov The aliphatic protons of the COD ligand resonate upfield, typically in the 2.08–2.78 ppm range. nih.gov

The ¹³C{¹H} NMR spectrum complements the ¹H NMR data. It shows distinct signals for the two types of carbon atoms in the COD ligand. The olefinic carbons (=CH) that are directly coordinated to the platinum center appear significantly downfield. In related Pt(II)-COD complexes, these signals are found at approximately 106 ppm. nih.gov The aliphatic methylene carbons (-CH₂-) are observed further upfield, with chemical shifts around 30 ppm. nih.gov

¹⁹⁵Pt NMR spectroscopy is particularly informative due to the wide chemical shift range and the sensitivity of the ¹⁹⁵Pt nucleus to its coordination environment. huji.ac.il Platinum(II) complexes exhibit a broad range of chemical shifts. The ¹⁹⁵Pt nucleus is a spin-½ nucleus, which generally yields sharp signals, and its chemical shift is reported relative to a standard reference compound, Na₂PtCl₆. huji.ac.il While specific data for Pt(cod)Cl₂ can vary with solvent and experimental conditions, the chemical shift provides a definitive fingerprint of the platinum(II) oxidation state and its specific ligand sphere. The paramagnetic and spin-orbit effects are major contributors to the observed chemical shielding in ¹⁹⁵Pt NMR. nih.gov

Table 1: Typical NMR Spectroscopic Data for the COD Ligand in Platinum(II) Complexes Data based on values reported for structurally similar Pt(II)-COD compounds.

| Nucleus | Group | Chemical Shift (δ) ppm | Coupling Constant (J) Hz |

|---|---|---|---|

| ¹H | Olefinic (=CH) | ~ 5.5 | ²JPt-H ≈ 40 |

| ¹H | Aliphatic (-CH₂-) | ~ 2.1 - 2.8 | - |

| ¹³C | Olefinic (=C) | ~ 106 | - |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful method for obtaining a "molecular fingerprint" of Pt(cod)Cl₂ by probing its characteristic vibrational modes. msu.edu

Infrared (IR) Spectroscopy identifies the vibrational modes of a molecule that induce a change in the dipole moment. The IR spectrum of Pt(cod)Cl₂ is characterized by absorptions corresponding to the vibrations of the COD ligand and the platinum-chloride bonds. The region from 4000 to 1450 cm⁻¹ is known as the group frequency region, where vibrations of specific diatomic units are found. msu.edu The more complex region from 1450 to 600 cm⁻¹ is called the fingerprint region, which is unique to the molecule as a whole. msu.edu For Pt(cod)Cl₂, key absorptions include the C-H stretching vibrations of the olefinic and aliphatic groups on the COD ligand, and the C=C stretching vibration. The coordination of the alkene to the platinum center results in a weakening of the C=C bond due to π-back-bonding, which lowers its stretching frequency compared to the free ligand. The Pt-Cl stretching vibrations are also crucial indicators of the structure and are typically observed in the far-infrared region of the spectrum.

Raman Spectroscopy , which detects vibrations that cause a change in the polarizability of the molecule, provides complementary information. Often, vibrations that are weak or inactive in the IR spectrum are strong in the Raman spectrum, and vice versa. The symmetric Pt-Cl stretching mode, for instance, is expected to give a strong signal in the Raman spectrum. In related halogen-bridged platinum complexes, symmetric stretching modes involving metal-halogen bonds are readily identified using resonance Raman spectroscopy. rsc.org

Table 2: Characteristic Vibrational Frequencies for Dichloro(1,5-cyclooctadiene)platinum(II)

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| C-H Stretch (Olefinic) | 3010 - 3080 | IR, Raman |

| C-H Stretch (Aliphatic) | 2850 - 2950 | IR, Raman |

| C=C Stretch (Coordinated) | 1400 - 1500 | IR, Raman |

| CH₂ Bend / Scissor | ~ 1440 | IR |

Electronic Spectroscopy (UV-Visible) for Electronic Structure and Transitions

Electronic or UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within the molecule, providing insights into its electronic structure. The UV-Vis spectra of square planar platinum(II) complexes, recorded in the 200–400 nm region, are typically composed of a combination of internal ligand-centered (LC) transitions and metal-to-ligand charge transfer (MLCT) transitions. nih.gov

For Pt(cod)Cl₂, the absorption bands can be assigned to specific electronic transitions. High-energy absorptions are generally attributed to spin-allowed π→π* transitions localized on the cyclooctadiene ligand. Lower-energy bands are more characteristic of the coordination complex itself. These can include ligand-field (d-d) transitions, which are often weak due to being Laporte-forbidden, and more intense ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfer bands. nih.gov In a related complex, (COD)Pt(CH₃)₂, long-wavelength absorptions at 352 nm and 318 nm were assigned to spin-forbidden and spin-allowed ligand-to-ligand charge transfer transitions, respectively. researchgate.net The electronic spectrum of Pt(cod)Cl₂ is thus a composite of these different possible excitations, providing a detailed map of its electronic energy levels.

Table 3: Electronic Transitions and Expected Absorption Regions for Dichloro(1,5-cyclooctadiene)platinum(II)

| Type of Transition | Description | Expected λmax Region (nm) |

|---|---|---|

| Ligand Centered (LC) | π→π* transition within the COD ligand | < 250 |

| Ligand-to-Metal Charge Transfer (LMCT) | Cl(p) → Pt(d) | 250 - 350 |

| Metal-to-Ligand Charge Transfer (MLCT) | Pt(d) → COD(π*) | ~300 - 400 |

Reactivity and Ligand Transformation Studies of Dichloro 1,5 Cyclooctadiene Platinum Ii

Ligand Substitution Reactions at the Platinum Center

Ligand substitution reactions are fundamental to the chemistry of [PtCl₂(cod)], providing access to a vast array of new platinum(II) complexes. These reactions can involve the displacement of either the anionic chloride ligands or the neutral diene ligand.

Chloride Ligand Displacement Reactions

The chloride ligands in [PtCl₂(cod)] are susceptible to substitution by a variety of nucleophiles. This reactivity is influenced by the strong trans-effect of the 1,5-cyclooctadiene (B75094) ligand, which facilitates the departure of the chloride ions. The substitution can occur in a stepwise manner, allowing for the synthesis of mixed-ligand complexes.

A notable example is the reaction of [PtCl₂(cod)] with sodium saccharinate (Na(sac)·2H₂O). By controlling the stoichiometry of the reactants, it is possible to selectively replace one or both chloride ligands. Reaction with a 1:2 molar ratio of [PtCl₂(cod)] to sodium saccharinate leads to the formation of the monosubstituted complex, [PtCl(sac)(cod)]. nih.gov Increasing the molar ratio to 1:5 results in the disubstituted product, [Pt(sac)₂(cod)]. nih.gov These reactions are typically carried out in a mixed solvent system, such as dichloromethane (B109758) and methanol, under reflux conditions. nih.gov The resulting saccharinate complexes are stable, non-electrolytes in solution. nih.gov

The general scheme for these substitution reactions can be represented as: [PtCl₂(cod)] + n L⁻ → [PtCl₂₋ₙLₙ(cod)] + n Cl⁻ (where L is a substituting anionic ligand and n = 1 or 2)

The stepwise nature of these substitutions allows for the fine-tuning of the electronic and steric properties of the resulting platinum complexes.

Kinetic and Thermodynamic Investigations of Ligand Exchange Processes

The study of the kinetics and thermodynamics of ligand exchange reactions provides valuable insights into the reaction mechanisms and the stability of the resulting complexes. For square-planar platinum(II) complexes, ligand substitution generally proceeds through an associative mechanism, involving the formation of a five-coordinate intermediate or transition state.

Kinetic studies on analogous platinum(II) chloro complexes, such as the stepwise replacement of chloride by bromide in [PtCl₄]²⁻, reveal a two-term rate law. researchgate.net This rate law includes a solvent-assisted pathway and a direct attack by the entering ligand. researchgate.net The general form is: Rate = (k₁ + k₂[Y])[complex], where Y is the entering ligand.

Thermodynamic data for the substitution of chloride by bromide in platinum(II) complexes show that the stability constants for the mixed chloro-bromo species are statistically distributed, indicating only a small difference in the stability of the platinum-chloride and platinum-bromide bonds. researchgate.net

In the context of [PtCl₂(cod)], the high π-trans effect of the COD ligand is expected to significantly influence the rates of chloride substitution. While specific kinetic data for [PtCl₂(cod)] is not extensively detailed in the provided search results, the general principles derived from other Pt(II) systems are applicable. The activation parameters, particularly the negative entropy of activation (ΔS‡), for many Pt(II) substitution reactions support an associative interchange mechanism. chemijournal.com

Oxidative Addition and Reductive Elimination Pathways Involving Dichloro(1,5-cyclooctadiene)platinum(II)

Oxidative addition and its reverse, reductive elimination, are key elementary steps in many catalytic cycles involving organometallic complexes. For [PtCl₂(cod)], these processes involve a change in the oxidation state of the platinum center from Pt(II) to Pt(IV) and vice versa.

The general mechanism for oxidative addition to a Pt(II) center involves the cleavage of a substrate molecule (X-Y) and the formation of two new bonds to the platinum, resulting in a Pt(IV) complex. Reductive elimination is the reverse process, where two ligands on a Pt(IV) center couple and are eliminated, reducing the platinum back to Pt(II).

Reactivity with Small Molecules

[PtCl₂(cod)] and its derivatives can react with various small molecules through oxidative addition. For example, the oxidation of Pt(II) complexes can be achieved using oxidizing agents like hydrogen peroxide or halogens. The oxidation of a Pt(II) complex with chlorine (Cl₂) has been shown to proceed through a solvent-assisted mechanism, where a solvent molecule coordinates in a trans position to the attacking oxidant, forming a cationic intermediate. rsc.org

While direct oxidative addition of small molecules like H₂ to [PtCl₂(cod)] is not as common as with more electron-rich platinum(0) precursors, derivatives of [PtCl₂(cod)] are used to generate catalytically active species for reactions like hydrogenation. wikipedia.org In homogeneous hydrogenation, a common pathway involves the oxidative addition of H₂ to a metal center to form a dihydride complex. wikipedia.org

Intramolecular C-H Activation and Functionalization

Platinum(II) complexes derived from [PtCl₂(cod)] can undergo intramolecular C-H activation, a process of significant interest in organic synthesis for the functionalization of unreactive C-H bonds. This can occur through an oxidative addition pathway, where a C-H bond of a coordinated ligand adds across the platinum center to form a Pt(IV) hydride species, followed by reductive elimination to form a new C-C or C-heteroatom bond.

An interesting example involves the reaction of [{Pt₂(μ₃-S)₂(dppp)₂}Pt(cod)]Cl₂ with a methoxide (B1231860) anion. Instead of the expected nucleophilic attack on the COD ligand, deprotonation of the COD occurs, leading to a C-H activation product. researchgate.net This demonstrates the ability of the platinum center to facilitate the activation of allylic C-H bonds within the cyclooctadiene ligand itself. researchgate.net

Furthermore, dicationic Pt(II) complexes, which can be synthesized from Pt(II) dichlorides, have been shown to effect intramolecular C-H activation of both sp² and sp³ C-H bonds. researchgate.net For example, complexes with ligands such as 2-phenylpyridine (B120327) can undergo cyclometalation through the activation of a C-H bond on the phenyl ring. researchgate.net These reactions highlight the potential of platinum complexes derived from [PtCl₂(cod)] in promoting challenging C-H functionalization reactions.

Isomerization and Stereochemical Transformations of Dichloro(1,5-cyclooctadiene)platinum(II) Derivatives

Derivatives of dichloro(1,5-cyclooctadiene)platinum(II), a versatile precursor in platinum chemistry, undergo a variety of isomerization and stereochemical transformations. wikipedia.org These processes are fundamental to understanding their reactivity and to the rational design of new catalysts and materials. The square-planar geometry of Pt(II) complexes gives rise to different types of isomerism, most notably geometric (cis-trans) and linkage isomerism.

Geometric Isomerization: Cis-Trans Interconversion

A common transformation for square-planar platinum(II) complexes, including those derived from dichloro(1,5-cyclooctadiene)platinum(II), is cis-trans isomerization. This process involves the rearrangement of ligands around the platinum center. The stability of the isomers and the kinetics of their interconversion are influenced by electronic and steric factors of the ligands, as well as external stimuli such as light and temperature.

For instance, in cycloplatinated(II) complexes, which can be synthesized from precursors derived from dichloro(1,5-cyclooctadiene)platinum(II), the presence of different phosphine (B1218219) ligands can dictate the stability of the cis and trans isomers. In a series of cycloplatinated(II) complexes with 2-vinylpyridine, the electronic properties of the phosphine ligand were found to be a determining factor in the formation of the kinetic product, while steric effects governed the subsequent isomerization to the thermodynamic product. rsc.org Specifically, complexes with bulkier phosphine ligands like triphenylphosphine (B44618) (PPh₃) showed a greater tendency to isomerize from the trans to the cis configuration. rsc.org

Photochemical irradiation can also induce cis-trans isomerization. In a study of alkynyl/isocyanide cycloplatinated compounds of the type [Pt(C^N)(C≡CR)(CNBuᵗ)], the trans isomers, which were thermally stable, could be converted to the cis isomers upon irradiation with light. nih.gov This photoisomerization allows for the controlled switching between the two geometric forms.

The isomerization of platinum(II) olefin phosphine complexes, such as [PtX₂(ol)(PR₃)] (where X is a halide, ol is an olefin, and PR₃ is a phosphine), has been studied using ³¹P NMR spectroscopy. rsc.org These studies revealed that the trans isomers can lose the olefin ligand and equilibrate with halide-bridged dimers. rsc.org The subsequent formation of the more stable cis isomers is influenced by the nature of the halide and the presence of excess olefin. rsc.org For chloride complexes, excess olefin retards the isomerization, suggesting a dissociative mechanism, whereas for bromide complexes, the rate is slightly increased, indicating a more associative pathway. rsc.org

Linkage Isomerization

Linkage isomerism arises when a ligand can coordinate to the metal center through two different donor atoms. Such ligands are termed ambidentate. While not as common as geometric isomerism for simple derivatives of dichloro(1,5-cyclooctadiene)platinum(II), it is a potential transformation when ambidentate ligands are introduced.

Stereochemical Transformations

Beyond simple geometric isomerism, more complex stereochemical transformations can occur in derivatives of dichloro(1,5-cyclooctadiene)platinum(II). The reaction of a square-planar platinum(II) complex with two triphosphine (B1213122) ligands, [Pt(triphos)₂]²⁺, demonstrated a trans-to-cis isomerization at the platinum(II) center upon coordination with gold(I) ions. osaka-u.ac.jpresearchgate.net This transformation was accompanied by a change from a trans-meso isomer to a cis-racemic isomer, highlighting a sophisticated stereochemical rearrangement induced by the formation of a heterometallic complex. osaka-u.ac.jpresearchgate.net

Furthermore, the reaction of the Zeise's salt type cyclooctyne (B158145) complex [K(18C6)][PtCl₃(COC)] (where COC is cyclooctyne) leads to the formation of a dinuclear cyclooctadiene complex, [(PtCl₃)₂(μ-η²:η²-1,3-COD)]²⁻. rsc.org This reaction involves the isomerization of cyclooctyne to cycloocta-1,3-diene, driven by the release of ring strain in the cyclooctyne ligand. rsc.org This represents a transformation of the ligand itself, leading to a new stereochemical arrangement in the resulting platinum complex.

The following tables provide a summary of NMR data for distinguishing between cis and trans isomers of representative platinum(II) complexes and illustrate the effect of isomerization on spectroscopic properties.

Interactive Data Table: ¹³C NMR Data for cis- and trans-[Pt(C^N)(C≡CR)(CNBuᵗ)] Isomers nih.gov

| Isomer | Ligand (C^N) | Alkynyl Ligand (R) | Cα (ppm) | ¹J(Pt-Cα) (Hz) | Cβ (ppm) | ²J(Pt-Cβ) (Hz) |

| trans-1a | dfppy | C₆H₄-4-OMe | 114.0-117.8 | 863-877 | 101.8-107.4 | ~220 |

| cis-1a | dfppy | C₆H₄-4-OMe | 83.9-86.5 | 1447-1398 | 101.8-107.4 | 392-406 |

| trans-2a | dfppy | 3-C₄H₃S | 114.0-117.8 | 863-877 | 101.8-107.4 | ~220 |

| cis-2a | dfppy | 3-C₄H₃S | 83.9-86.5 | 1447-1398 | 101.8-107.4 | 392-406 |

dfppy = 2-(2,4-difluorophenyl)pyridine

Interactive Data Table: ³¹P NMR Data for trans- and cis-[PtCl₂(ol)(PBu₃)] Isomers rsc.org

| Olefin (ol) | Isomer | Chemical Shift (δ, ppm) |

| Ethene | trans | 10.5 |

| Ethene | cis | -12.3 |

| Propene | trans | 10.3 |

| Propene | cis | -12.6 |

| 1-Heptene | trans | 10.1 |

| 1-Heptene | cis | -12.8 |

Catalytic Applications of Dichloro 1,5 Cyclooctadiene Platinum Ii and Its Derivatives

Hydrosilylation Reactions Catalyzed by Platinum(II)-Cyclooctadiene Systems

Hydrosilylation, the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, is a cornerstone of organosilicon chemistry, and platinum complexes are highly effective catalysts for this transformation. qualitas1998.netnih.gov Platinum-catalyzed hydrosilylation is a key process for manufacturing a variety of silicone materials. qualitas1998.netmdpi.com While catalysts like Speier's (H₂PtCl₆) and Karstedt's catalyst are common, systems derived from Pt(cod)Cl₂ also play a significant role. nih.govmdpi.comgoogle.com The general mechanism often involves the oxidative addition of the silane (B1218182) to the platinum center, followed by olefin insertion into the Pt-H bond and subsequent reductive elimination to form the product. mdpi.comacs.org

Platinum(II)-cyclooctadiene systems demonstrate broad applicability in hydrosilylation, accommodating a variety of unsaturated substrates and silanes. The reaction is a general method for creating Si-C bonds by adding Si-H groups to the unsaturated bonds of alkenes or alkynes. qualitas1998.net The choice of catalyst, ligands, and reaction conditions allows for high specificity and functional group tolerance.

The substrate scope includes:

Alkynes: Both terminal and internal alkynes can be hydrosilylated. While terminal alkynes have been studied extensively, achieving high regio- and stereocontrol with unsymmetrical internal alkynes remains a key area of research. researchgate.net

Alkenes: A wide range of alkenes, including terminal olefins like 1-octene, are suitable substrates. nih.gov The reaction can be performed with various silanes, such as poly(methylhydroxysilane). nih.gov

Enynes: Catalyst-controlled, site-selective hydrosilylation of enynes has been developed, which is effective for a range of alkyl and aryl substituted polar enynes and shows excellent functional group compatibility. researchgate.net

Unsaturated Polymers: The hydrosilylation of polymers containing unsaturated groups, such as terminally-unsaturated polyurethanes, is an important industrial application. google.com

The reaction conditions are generally mild, with temperatures ranging from -50°C to 250°C, though 0°C to 150°C is preferred. google.com The process can be run in batches or continuously. google.com The use of cyclooctadiene as an additive in platinum-catalyzed hydrosilylations has been shown to stabilize the catalyst, potentially allowing for lower platinum loadings and reducing side reactions. google.com

Table 1: Substrate Scope in Platinum-Catalyzed Hydrosilylation

| Substrate Class | Example Substrate | Silane Example | Catalyst System | Key Finding | Reference |

|---|---|---|---|---|---|

| Enynoates | Alkyl/Aryl Substituted | Triethoxysilane | PtCl₂ / cy-DPEphos | Catalyst-regulated switchable site-selectivity. | researchgate.net |

| Terminal Alkynes | Phenylacetylene | Triethylsilane | H₂PtCl₆ or Pt/C | Formation of α and β isomers observed. | thieme-connect.com |

| Internal Alkynes | Dec-5-yne | Triethylsilane | Pt/TiO₂ | Exclusive syn-addition with high β/α regioselectivity. | qualitas1998.net |

| Alkenes | 1-Octene | Poly(methylhydroxysilane) | Karstedt's Catalyst | Efficient catalysis, comparable to homogeneous systems. | nih.gov |

| Unsaturated Polymers | Terminally-unsaturated polyurethane | Silylhydride | Platinum catalyst with COD additive | COD stabilizes the catalyst and improves product color. | google.com |

Achieving control over stereoselectivity (the spatial arrangement of atoms) and regioselectivity (the location of the new bond) is a critical aspect of hydrosilylation. In the hydrosilylation of alkynes, platinum catalysts generally promote the syn-addition of the Si-H bond across the triple bond, leading to the formation of the (E)-isomer. qualitas1998.netthieme-connect.com

For unsymmetrical alkynes, two regioisomers can be formed: the α-isomer (geminal) and the β-isomer (vicinal). The regioselectivity is influenced by several factors:

Substrate Electronics and Sterics: For arylalkynes, the electronic nature of substituents on the aromatic ring can influence the α/β product ratio. rsc.org However, the presence of an ortho-substituent, regardless of its electronic properties, often directs the reaction to predominantly form the α-isomer, suggesting a strong steric influence. thieme-connect.com

Catalyst Structure: The nature of the platinum catalyst and its associated ligands can also govern the regiochemical outcome. It has been proposed that cyclic platinum-silane clusters form in situ and control the selectivity. rsc.org For example, a cluster of one platinum atom and two silane molecules can lead to the β-(E)-vinylsilane, while a cluster of three platinum atoms and one silane molecule may favor the α-vinylsilane. rsc.org

Ligand Effects: The combination of a platinum catalyst with specific phosphine (B1218219) ligands, such as in the t-Bu₃P-Pt(DVDS) system, can achieve excellent regio- and stereoselectivity in the hydrosilylation of terminal alkynes. organic-chemistry.org

Heterogeneous catalysts, such as platinum supported on titanium dioxide (Pt/TiO₂), have demonstrated high regioselectivity (β/α ratio up to 94:6) and exclusive syn-addition for terminal alkynes. qualitas1998.net

Table 2: Regioselectivity in Platinum-Catalyzed Hydrosilylation of Alkynes

| Catalyst System | Substrate | Product(s) | Selectivity | Key Factor | Reference |

|---|---|---|---|---|---|

| Pt oxide | Ortho-substituted arylalkynes | α-vinylsilane | Predominantly α-selectivity | Steric control by ortho-substituent | thieme-connect.com |

| Pt₁ cluster | Terminal/Internal Alkynes | β-(E)-vinylsilane | Favors β-isomer | Formation of a Pt(SiR₃)₂ cluster | rsc.org |

| Pt₃ cluster | Terminal/Internal Alkynes | α-vinylsilane | Favors α-isomer | Formation of a Pt₃(SiR₃) cluster | rsc.org |

| Pt/TiO₂ | Terminal Alkynes | β-(E)-vinylsilane | β/α up to 94:6 | Heterogeneous catalyst nature | qualitas1998.net |

| t-Bu₃P-Pt(DVDS) | Terminal Alkynes | (E)-vinylsilane | Excellent regio- and stereoselectivity | Ligand-catalyst combination | organic-chemistry.org |

Carbon-Carbon Bond Forming Reactions

Pt(cod)Cl₂ is a valuable precursor for catalysts that facilitate the formation of carbon-carbon bonds, a fundamental process in organic synthesis. chemimpex.com These applications range from cross-coupling reactions to polymerization and cycloadditions.

While palladium complexes are the most common catalysts for cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Heck reactions, platinum complexes can also be employed. rsc.orgresearchgate.netscielo.br Dichloro(1,5-cyclooctadiene)platinum(II) serves as a stable and convenient precatalyst that can be activated in situ for these transformations. chemimpex.com

Suzuki-Miyaura Reaction: This reaction couples an organoboron compound with an organohalide.

Sonogashira Reaction: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. scielo.br The classical system often uses a palladium catalyst and a copper(I) co-catalyst, but copper-free methods have also been developed. nih.gov

Heck Reaction: This reaction forms a substituted alkene by coupling an unsaturated halide with an alkene. rsc.org

The general catalytic cycle for these reactions (when catalyzed by related Group 10 metals like palladium) involves an oxidative addition of the organohalide to a low-valent metal center, followed by transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and finally reductive elimination to yield the C-C coupled product and regenerate the active catalyst. scielo.br Platinum systems derived from Pt(cod)Cl₂ can enter similar catalytic cycles to promote these important bond-forming reactions.

Pt(cod)Cl₂ and its derivatives are effective in catalyzing the oligomerization and polymerization of various unsaturated hydrocarbons. chemimpex.com This application is particularly relevant in the synthesis of specialty polymers and materials. For instance, platinum catalysts are used to accelerate the transformation of silicone oils into cross-linked polymers. qualitas1998.net The hydrosilylation polymerization of monomers containing both vinyl and hydride groups is a key industrial process for producing silicone polymers. nih.gov

Platinum catalysts derived from Pt(cod)Cl₂ are known to catalyze various cycloaddition reactions, which are powerful methods for constructing cyclic molecules. One notable example is the hydrogenative cyclization of allenynes, for which Pt(cod)Cl₂ is an effective catalyst. sigmaaldrich.com In this type of reaction, an allene (B1206475) and an alkyne moiety within the same molecule undergo a cyclization process in the presence of hydrogen, often delivered from a silane, to form complex cyclic structures. Platinum catalysts can also mediate the hydrofunctionalization of unactivated alkenes with various nucleophiles, leading to the synthesis of carbocyclic and heterocyclic molecules. rsc.org

Oxidation and Reduction Catalysis.

Alcohol Oxidation Reactions.

Dichloro(1,5-cyclooctadiene)platinum(II), often abbreviated as Pt(cod)Cl₂, serves as a versatile precatalyst for the oxidation of alcohols. While the complex itself is not typically the active catalytic species, it is a common and stable starting material for generating more active platinum(II) catalysts through the displacement of the cyclooctadiene (cod) and/or chloride ligands. wikipedia.org The catalytic activity is highly dependent on the ligand environment around the platinum center, which influences the mechanism and efficiency of the alcohol oxidation.

The aerobic oxidation of alcohols by platinum catalysts is a field of significant interest due to the use of environmentally benign molecular oxygen as the terminal oxidant. researchgate.netresearchgate.net For platinum(II) complexes to effectively catalyze these reactions, they often need to be activated. researchgate.net Research has shown that platinum complexes featuring specific ligand architectures can facilitate the oxidation of even challenging substrates. For instance, derivatives of Pt(II) have been successfully employed in the aerobic oxidation of "inert" perfluoro-substituted alcohols. In one study, the complex Pt(II)(dppz)Cl₂ (where dppz is dipyrido[3,2-a:2',3'-c]phenazine) was shown to catalyze the oxidation of trifluoroethanol to trifluoroethyl trifluoracetate with high selectivity in the presence of sulfuric acid. nih.gov This transformation highlights the potential of catalysts derived from Pt(II) precursors for challenging oxidative processes.

The general mechanism for alcohol oxidation catalyzed by platinum group metals often involves the formation of a metal-alkoxide intermediate followed by β-hydride elimination. researchgate.net The resulting platinum-hydride species is then reoxidized by an oxidant, such as molecular oxygen, to regenerate the active catalyst and complete the catalytic cycle. researchgate.net

Table 1: Example of Aerobic Alcohol Oxidation using a Pt(II) Catalyst

This table summarizes the catalytic performance of a specific platinum(II) complex in the aerobic oxidation of a fluorinated alcohol.

| Substrate | Catalyst | Oxidant | Additive | Product | Selectivity |

| Trifluoroethanol | Pt(II)(dppz)Cl₂ | O₂ | H₂SO₄ | Trifluoroethyl trifluoracetate | >98% nih.gov |

Alkene Hydrogenation and Deuteration.

Platinum complexes are highly effective catalysts for the reduction of carbon-carbon double bonds through hydrogenation and deuteration. wikipedia.org Dichloro(1,5-cyclooctadiene)platinum(II) can act as a precursor for homogeneous or heterogeneous catalysts used in these transformations. sigmaaldrich.com In catalytic hydrogenation, molecular hydrogen (H₂) is added across the double bond of an alkene to yield a saturated alkane. openstax.org This process typically occurs with syn stereochemistry, meaning both hydrogen atoms add to the same face of the double bond, particularly when using heterogeneous catalysts where the alkene adsorbs onto the metal surface. openstax.orglibretexts.org

The general mechanism for heterogeneous catalytic hydrogenation involves several steps:

Adsorption of the alkene and molecular hydrogen onto the surface of the metal catalyst. wikipedia.org

Dissociation of the H-H bond of molecular hydrogen to form metal-hydride species on the surface. wikipedia.org

Stepwise transfer of two hydrogen atoms to the adsorbed alkene. wikipedia.org

Desorption of the resulting alkane from the catalyst surface. wikipedia.org

Deuteration reactions, where deuterium (B1214612) (D₂) is used instead of hydrogen (H₂), are mechanistically similar and are valuable for introducing deuterium labels into organic molecules. marquette.edu Platinum-based systems, sometimes in combination with other metals like rhodium, can catalyze the multiple deuteration of alkanes via C-H bond activation, using D₂O as a deuterium source. rsc.org Palladium catalysts, which share many properties with platinum, have also been developed for the nondirected late-stage deuteration of arenes using D₂O. acs.org While Pt(cod)Cl₂ is listed as a catalyst for hydrogenative cyclization of allenynes, the broader utility of platinum catalysts extends to the straightforward reduction of alkenes. sigmaaldrich.com

Table 2: Overview of Platinum-Catalyzed Reduction Reactions of Alkenes

This table provides a summary of hydrogenation and deuteration reactions involving alkenes catalyzed by platinum-based systems.

| Reaction Type | Substrate | Reagent(s) | Catalyst Type | Product | Key Feature |

| Hydrogenation | Alkene | H₂ | Platinum (e.g., PtO₂, Pt/C) openstax.org | Alkane | Syn-addition of hydrogen openstax.orglibretexts.org |

| Hydrogenative Cyclization | Allenyne | H₂ | Pt(cod)Cl₂ sigmaaldrich.com | Cyclic compound | Tandem reduction and cyclization sigmaaldrich.com |

| Deuteration | Alkene/Alkyne | D₂O, other D sources | Pd/C, other systems marquette.edu | Deuterated alkane | Selective incorporation of deuterium marquette.edu |

| H/D Exchange | Arene | D₂O | Palladium-based dual-ligand system acs.org | Deuterated arene | High degree of deuterium incorporation acs.org |

Activation and Functionalization of C-H Bonds.

The activation and subsequent functionalization of otherwise inert C-H bonds is a primary goal in modern synthetic chemistry, and platinum complexes, including those derived from Pt(cod)Cl₂, are important catalysts in this field. researchgate.netnih.gov These reactions offer a more atom-economical and efficient route to complex molecules by avoiding the pre-functionalization of substrates typically required in traditional cross-coupling reactions. tcichemicals.com

Directed C-H Activation Strategies.

A significant challenge in C-H functionalization is controlling the site-selectivity of the reaction. One powerful strategy involves the use of directing groups, which are functional groups within the substrate that coordinate to the metal center. mdpi.com This coordination brings the catalyst into close proximity to a specific C-H bond, facilitating its selective activation through the formation of a cyclometalated intermediate. mdpi.com

While much of the pioneering work in this area has focused on palladium catalysis, the principles are applicable to platinum systems. acs.org Ligands play a crucial role in modulating the reactivity and selectivity of the platinum catalyst. researchgate.net Pt(cod)Cl₂ is a common entry point for the synthesis of various platinum complexes with tailored ligands designed for specific C-H activation tasks. wikipedia.org The development of transient directing groups, which are installed and removed in a single pot, represents a further advancement, streamlining the synthetic process. mdpi.com

Functionalization of Alkanes and Arenes.

Platinum catalysts are capable of functionalizing the C-H bonds of both unactivated alkanes and arenes. nih.govresearchgate.net The functionalization of alkanes, which possess strong, non-polar C-H bonds, is particularly challenging. Iron-catalyzed systems have shown promise in the C-H functionalization of substrates like cyclohexane. mdpi.com

The direct functionalization of arenes (aromatic hydrocarbons) via platinum catalysis allows for the formation of new C-C, C-N, C-O, and C-S bonds. researchgate.netnih.gov These methods can provide alternatives to traditional electrophilic aromatic substitution reactions. For example, cationic platinum(II) complexes, which can be generated from precursors like Pt(cod)Cl₂, have been shown to react with arenes such as benzene (B151609) and toluene (B28343) to achieve intermolecular C-H activation and C-C coupling. Transition-metal-free methods for arene C-H functionalization are also being developed, highlighting the diverse approaches available for these transformations. rsc.org

Table 3: Selected Examples of Arene C-H Functionalization

This table illustrates different methods for the C-H functionalization of arenes, including metal-catalyzed and metal-free approaches.

| Arene Substrate | Reagent(s) | Catalyst/Mediator | Functionalization Type | Reference |

| Electron-deficient arenes | Alkyl bromides | Electroreduction | C-H Alkylation | researchgate.net |

| Arenes | Aryl/Heteroaryl halides | Bis(imino)acenaphthene (BIAN) | C-H Arylation (metal-free) | nih.gov |

| Anisole | N-Iodosuccinimide (NIS) | Iron(III) triflimide | C-H Iodination | thieme-connect.de |

| Functionalized Arenes | Various electrophiles | Cy₂NLi / Metal Halides (in flow) | Metalation-functionalization | researchgate.net |

Mechanistic Investigations of Catalytic Processes Involving Dichloro 1,5 Cyclooctadiene Platinum Ii

Identification of Active Catalytic Species.sigmaaldrich.com

The identity of the active catalyst derived from Pt(cod)Cl₂ can vary significantly depending on the reaction conditions, including the solvent, temperature, and the presence of co-catalysts or additives. Mechanistic studies have pointed towards two primary types of active species: molecularly defined, soluble platinum complexes and heterogeneous platinum nanoparticles.

The initial step in the activation of Pt(cod)Cl₂ almost invariably involves the dissociation of one or more of its ligands—the 1,5-cyclooctadiene (B75094) (cod) or the chloride (Cl⁻) ions. wikipedia.orgnih.gov The high trans effect of the cod ligand facilitates the replacement of the chloride ligands, while the cod ligand itself can be displaced by other neutral ligands, such as phosphines, or removed via hydrogenation. nih.govrsc.org This ligand dissociation generates a coordinatively unsaturated, and therefore more reactive, platinum center.

Solvents play a critical and multifaceted role in this process and throughout the catalytic cycle. rsc.orgnumberanalytics.com Their influence extends beyond simply dissolving reactants to actively participating in the reaction mechanism. osti.govresearchgate.net

Stabilization of Intermediates : Solvents can stabilize the electronically unsaturated species that form after ligand dissociation. rsc.org However, a delicate balance is required; if the solvent binds too strongly to the platinum center, it can become a poison, reducing catalytic activity. rsc.org

Influence on Reaction Rates : The polarity of the solvent can dramatically affect reaction rates. researchgate.netnih.gov According to the Hughes-Ingold rules, reactions that proceed through a transition state with a higher charge density than the reactants will be accelerated by more polar solvents. rsc.org

Mechanistic Participation : Solvents can directly coordinate to the metal center, altering its electronic and steric properties, and in some cases, may even be directly involved in the elementary steps of the catalytic cycle. numberanalytics.comosti.govrsc.org

The table below summarizes the multifaceted roles of solvents in catalysis.

| Solvent Role | Description | Impact on Catalysis |

|---|---|---|

| Reactant Solubilization | Dissolving reactants and products to ensure a homogeneous reaction mixture. | Facilitates mass transfer and improves reaction kinetics. numberanalytics.com |

| Catalyst Interaction | Coordinating to the catalyst, exchanging with ligands, or solvating the catalytic species. | Modifies catalyst activity, selectivity, and stability. numberanalytics.comnih.gov |

| Transition State Stabilization | Stabilizing or destabilizing intermediates and transition states. | Alters reaction rates and can change the selectivity of a reaction. rsc.orgnih.gov |

| Mechanistic Influence | Participating directly in reaction steps or altering the catalytic pathway. | Can lead to different products or reaction efficiencies. osti.gov |

Under certain reaction conditions, particularly in the presence of reducing agents, platinum precursors like Pt(cod)Cl₂ can lead to the formation of platinum nanoparticles (Pt-NPs). sigmaaldrich.comrsc.org These nanoparticles can act as highly active, quasi-heterogeneous catalysts for a variety of reactions. rsc.org The catalytic activity of these Pt-NPs is often dependent on their size and dispersion; smaller, highly dispersed particles typically exhibit higher activity. researchgate.net For instance, the deposition of platinum complexes onto carbon supports can yield extremely small (0.75–1.7 nm) and highly dispersed platinum particles with significant catalytic activity. researchgate.net

Elucidation of Elementary Steps in Catalytic Cycles

Catalytic cycles involving platinum are built from a sequence of fundamental organometallic reactions. For processes starting with Pt(cod)Cl₂, a common cycle involves oxidative addition, migratory insertion, and reductive elimination.

Oxidative addition is a key step where the platinum(II) center is oxidized to a platinum(IV) state. rsc.orgacs.org In this process, a substrate molecule, such as an alkyl halide (R-X), adds to the metal, breaking the R-X bond and forming new Pt-R and Pt-X bonds. acs.org This increases both the oxidation state and the coordination number of the platinum center. For square planar Pt(II) complexes, the reaction can proceed through different mechanisms, including a concerted, three-center transition state or an Sₙ2-type pathway where the metal nucleophilically attacks the substrate. umb.eduosti.gov The solvent can play a crucial role, sometimes assisting the reaction by coordinating to the platinum and stabilizing cationic intermediates. rsc.org

Migratory insertion is a fundamental reaction in which two adjacent ligands within the coordination sphere of the metal combine. wikipedia.org This process typically involves an anionic ligand (like an alkyl or hydride) "inserting" into the bond between the platinum and an unsaturated neutral ligand (like an alkene or carbon monoxide). wikipedia.orgtaylorandfrancis.com

Key features of migratory insertion include:

The two reacting ligands must be positioned cis (adjacent) to each other. youtube.com

The reaction results in a vacant coordination site, which can be occupied by another reactant molecule. youtube.com

There is no change in the formal oxidation state of the metal center. youtube.comtaylorandfrancis.com

For example, the insertion of an alkene into a platinum-hydride bond is a critical step in hydrogenation reactions, forming a platinum-alkyl intermediate. wikipedia.orgwikipedia.org Mechanistic studies on platinum and palladium complexes have provided evidence that this process often occurs via the migration of the alkyl or hydride group to the coordinated unsaturated ligand, rather than the unsaturated ligand inserting itself into the existing metal-ligand bond. scispace.com

Reductive elimination is the final, product-forming step in many catalytic cycles and is the microscopic reverse of oxidative addition. umb.edu In this step, two cis-oriented ligands on the Pt(IV) center couple and are eliminated from the metal, forming a new covalent bond between them. umb.eduacs.org This process reduces the metal's oxidation state from +4 back to +2, regenerating the active catalyst and allowing the cycle to continue.

The facility of reductive elimination is often influenced by several factors. Studies on various Pt(IV) complexes have shown that the reaction is frequently preceded by the dissociation of a ligand to form a more reactive five-coordinate intermediate. umb.eduacs.org The electronic properties of the ligands and the polarity of the solvent can also impact the rate of C-C or C-H bond formation. nih.gov For instance, both C-C and C-O reductive elimination reactions from Pt(IV) centers are generally more facile in polar solvents. nih.gov

| Elementary Step | Change in Oxidation State | Change in Coordination Number | Description |

|---|---|---|---|

| Oxidative Addition | Increases by 2 (e.g., Pt(II) → Pt(IV)) | Increases by 2 | A substrate molecule adds to the metal center. rsc.org |

| Migratory Insertion | No change | Decreases by 1 | An anionic ligand migrates and inserts into the bond of an adjacent neutral ligand. wikipedia.orgtaylorandfrancis.com |

| Reductive Elimination | Decreases by 2 (e.g., Pt(IV) → Pt(II)) | Decreases by 2 | Two cis ligands are eliminated from the metal, forming a new bond between them. umb.edu |

In Situ and Operando Spectroscopic Studies for Mechanistic Insights

The elucidation of reaction mechanisms in catalytic processes that employ Dichloro(1,5-cyclooctadiene)platinum(II), often abbreviated as Pt(cod)Cl₂, relies heavily on advanced spectroscopic techniques. wikipedia.org These methods allow for the direct observation of the catalyst and reacting species under conditions that closely mimic or are identical to those of the actual catalytic reaction. Such in situ (in place) and operando (working) studies are indispensable for understanding the dynamic changes in the catalyst's structure, oxidation state, and coordination environment, as well as for identifying transient intermediates that are crucial to the catalytic cycle. ornl.govelsevierpure.com

The application of these techniques is critical because the catalytically active species is often generated in situ from the Pt(cod)Cl₂ precursor. sigmaaldrich.com The initial square planar Pt(II) complex undergoes transformations, such as ligand exchange or reduction, to form the true catalyst. wikipedia.orgpitt.edu Spectroscopic monitoring provides invaluable data on these activation steps and on the subsequent elementary steps of the catalytic process. mdpi.com

High-Pressure NMR and Infrared (IR) Spectroscopy in Catalysis

High-pressure Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for probing the mechanisms of catalytic reactions involving Pt(cod)Cl₂ under elevated pressures, which are common in many industrial applications. These techniques provide detailed information about the structure and bonding of species in the solution or gas phase.

High-pressure NMR spectroscopy, particularly ¹⁹⁵Pt NMR, is highly sensitive to the electronic environment of the platinum center. researchgate.net Changes in the chemical shift and coupling constants can indicate ligand exchange processes, the formation of platinum-hydride or platinum-alkyl intermediates, and changes in the coordination number of the platinum atom. For instance, in a catalytic hydrogenation reaction, the displacement of the cyclooctadiene (COD) ligand by substrates or other ligands can be monitored. While specific high-pressure NMR studies on Pt(cod)Cl₂ are not extensively documented in the provided results, the principles of the technique are well-established for other platinum complexes. researchgate.net

High-pressure IR spectroscopy complements NMR by providing information on the vibrational modes of molecules, particularly CO, which is often used as a probe molecule, and of the substrates and products themselves. mdpi.comuu.nl Operando IR spectroscopy, often performed as Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), allows for the simultaneous monitoring of species on the catalyst surface and in the gas phase while the reaction is proceeding. ornl.gov For example, in a carbonylation reaction catalyzed by a system derived from Pt(cod)Cl₂, the characteristic stretching frequencies of CO adsorbed on the platinum center can reveal the nature of the active sites and the formation of carbonyl intermediates. The pressure dependence of these spectral features can provide insights into the reaction kinetics and the role of pressure in promoting certain mechanistic pathways. uu.nl

Representative Data from High-Pressure Spectroscopic Studies of Platinum Catalysts

The following table illustrates the type of data that can be obtained from high-pressure spectroscopic investigations of platinum-catalyzed reactions. The specific values are representative and serve to demonstrate the application of these techniques.

| Spectroscopic Technique | Observed Species/Change | Typical Wavenumber/Chemical Shift | Interpretation |

| High-Pressure IR | Linear-bound CO on Pt | 2050-2100 cm⁻¹ | Indicates the presence of metallic platinum sites available for reactant coordination. |

| High-Pressure IR | Bridged-bound CO on Pt | 1800-1880 cm⁻¹ | Suggests the formation of platinum clusters or nanoparticles. |

| High-Pressure ¹⁹⁵Pt NMR | Pt(II)-hydride intermediate | δ = -10 to -30 ppm | Formation of a key intermediate in hydrogenation or hydrosilylation. |

| High-Pressure ¹⁹⁵Pt NMR | Ligand exchange with phosphine (B1218219) | Shift in δ, change in J(Pt-P) | Indicates the formation of a more active catalytic species. |

X-ray Absorption Spectroscopy (XAS) for Oxidation State and Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to determine the electronic structure and local coordination environment of the platinum atom in catalytic systems derived from Pt(cod)Cl₂. researchgate.net XAS experiments can be performed under in situ or operando conditions, providing crucial information about the catalyst as it functions. researchgate.net The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom. mdpi.com For a catalytic process starting with Pt(cod)Cl₂, which contains Pt(II), the XANES spectrum can be used to monitor changes in the platinum oxidation state. For example, during a reductive process like hydrogenation, a shift in the absorption edge to lower energy would indicate the reduction of Pt(II) to Pt(0). nih.gov Conversely, under oxidative conditions, an increase in the white line intensity at the absorption edge would suggest oxidation to Pt(IV). nih.gov

The EXAFS region provides information about the local atomic structure around the platinum center, including the identity and number of neighboring atoms (coordination number) and their distances from the platinum atom. researchgate.net In a catalytic reaction, EXAFS can track the displacement of the chloride and cyclooctadiene ligands and the coordination of reactant molecules. For instance, in a hydrosilylation reaction, the formation of Pt-Si and Pt-H bonds could be identified by analyzing the EXAFS data. sigmaaldrich.com This information is vital for constructing a detailed picture of the catalytically active species and for validating proposed mechanistic cycles.

Illustrative XAS Data for a Platinum Catalyst Under Reaction Conditions

This table provides a representative example of how XAS data can be used to characterize the changes in a platinum catalyst during a reaction.

| Parameter | Pt(cod)Cl₂ Precursor | Active Catalytic Species (Hypothetical) |

| XANES | ||

| Oxidation State | +2 | 0 |

| Edge Position (eV) | Reference Pt(II) position | Shifted to lower energy |

| EXAFS | ||

| Coordination Shell | Pt-Cl, Pt-C | Pt-Pt, Pt-Substrate |

| Coordination Number (Pt-Cl) | 2 | 0 |

| Bond Distance (Pt-Cl) | ~2.30 Å | N/A |

| Coordination Number (Pt-C) | 4 (from COD) | 0 |

| Bond Distance (Pt-C) | ~2.15 Å | N/A |

| Coordination Number (Pt-Pt) | 0 | ~6-8 |

| Bond Distance (Pt-Pt) | N/A | ~2.75 Å |

This data illustrates a scenario where the Pt(cod)Cl₂ precursor is reduced to form metallic platinum nanoparticles, which are the active catalysts. The loss of Pt-Cl and Pt-C coordination and the appearance of Pt-Pt coordination shells would be direct evidence for this transformation. researchgate.net

Advanced Spectroscopic and Characterization Methodologies in Dichloro 1,5 Cyclooctadiene Platinum Ii Research

Solid-State NMR Spectroscopy for Bulk and Surface Analysis

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and bonding in solid platinum complexes and materials, including those immobilized on surfaces. chemrxiv.orgchemrxiv.org For platinum compounds, 195Pt and 31P (if applicable, in phosphine (B1218219) derivatives) are key nuclei for investigation. nih.govrsc.org

The 195Pt nucleus, with a natural abundance of 33.8%, is a sensitive probe of the metal's local environment. chemrxiv.org The chemical shift anisotropy (CSA) of 195Pt is particularly informative, as its parameters (span and skew) are highly sensitive to the coordination geometry and the nature of the ligands bound to the platinum center. chemrxiv.org For instance, square planar Pt(II) complexes, such as Dichloro(1,5-cyclooctadiene)platinum(II), exhibit distinct 195Pt chemical shift tensors compared to octahedral Pt(IV) species. researchgate.net This allows for the unambiguous determination of the platinum oxidation state and coordination sphere in bulk materials. researchgate.net

In studies of supported platinum catalysts derived from precursors like Dichloro(1,5-cyclooctadiene)platinum(II), ssNMR can distinguish between different surface species. chemrxiv.orgchemrxiv.org Techniques such as cross-polarization/magic-angle spinning (CP/MAS) are employed to enhance the signal of the less abundant 195Pt nucleus. nih.govrsc.org Furthermore, two-dimensional correlation experiments, such as 1H-195Pt and 31P-195Pt J-HMQC, can reveal through-bond connectivities and help elucidate the structure of surface-immobilized platinum species. chemrxiv.orgchemrxiv.org

Interactive Table: Representative 195Pt ssNMR Data for Platinum Complexes

| Compound Class | Oxidation State | Typical 195Pt Isotropic Chemical Shift (ppm) | Key Findings from ssNMR |

| Square Planar Pt(II) | +2 | -4000 to -5200 | High sensitivity of chemical shift to ligand environment. Large CSA span. researchgate.net |

| Octahedral Pt(IV) | +4 | Varies, generally higher frequency than Pt(II) | Distinguishable from Pt(II) by chemical shift and CSA. researchgate.net |

| Supported Pt Hydrides | +2 | Dependent on support interaction | 1H-195Pt and 31P-195Pt correlations reveal hydride and phosphine coordination. chemrxiv.org |

| Pt(0) Nanoparticles | 0 | Broad signals near -4300 | Difficult to observe due to metallic nature and broad lineshapes. |

Mass Spectrometry Techniques for Identification of Reaction Intermediates

Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is an invaluable tool for identifying and characterizing reaction intermediates in solution. nih.govchempap.org While Dichloro(1,5-cyclooctadiene)platinum(II) itself is a stable precursor, its reactions, such as ligand substitution or catalytic cycles, involve transient species that can be intercepted and analyzed by ESI-MS. researchgate.netresearchgate.net

The high sensitivity and mass accuracy of modern mass spectrometers allow for the determination of the elemental composition of intermediates, even those present at low concentrations. chempap.org By analyzing the isotopic pattern characteristic of platinum, the presence of the metal in a detected ion can be unequivocally confirmed. chempap.org

For example, in reactions where the cyclooctadiene or chloride ligands are displaced, ESI-MS can detect the resulting cationic platinum complexes. researchgate.net Studies on related platinum complexes, such as cisplatin, have demonstrated the ability of ESI-MS to identify aquated species and encounter complexes, which are key intermediates in their reaction mechanisms. nih.govresearchgate.net This approach allows for the elucidation of reaction pathways and provides insights into the reactivity of Dichloro(1,5-cyclooctadiene)platinum(II) with various substrates. researchgate.net Collision-induced dissociation (CID) experiments within the mass spectrometer can further provide structural information by fragmenting the isolated intermediates. chempap.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. beilstein-journals.org It is particularly useful for analyzing heterogeneous catalysts or materials prepared from Dichloro(1,5-cyclooctadiene)platinum(II) that are supported on a substrate.

The core of XPS analysis for platinum compounds is the examination of the Pt 4f region of the photoelectron spectrum. thermofisher.comresearchdata.edu.au This region consists of a doublet, the Pt 4f₇/₂ and Pt 4f₅/₂, separated by a spin-orbit splitting of approximately 3.35 eV. thermofisher.com The binding energy of the Pt 4f₇/₂ peak is highly indicative of the platinum oxidation state. thermofisher.com

By deconvoluting the Pt 4f spectrum, the relative amounts of different platinum species (e.g., Pt(0), Pt(II), Pt(IV)) on the surface can be quantified. researchgate.net This is crucial for understanding how the Dichloro(1,5-cyclooctadiene)platinum(II) precursor transforms upon deposition and subsequent treatment on a support material. For instance, after a reduction treatment, a shift to lower binding energies would indicate the formation of metallic Pt(0) nanoparticles. Conversely, an oxidative treatment would result in a shift to higher binding energies, corresponding to Pt(II) or Pt(IV) oxides. rsc.orgmdpi.com

Interactive Table: Typical Pt 4f₇/₂ Binding Energies for Different Platinum Species

| Platinum Species | Oxidation State | Typical Pt 4f₇/₂ Binding Energy (eV) | Reference |

| Pt Metal | 0 | ~71.1 | researchgate.net |

| PtO | +2 | ~72.4 | thermofisher.com |

| Pt(II) in complexes | +2 | ~72.5 | mdpi.com |

| PtO₂ | +4 | ~74.9 | thermofisher.comresearchgate.net |

| Pt(IV) in complexes | +4 | ~74.1 - 75.2 | mdpi.com |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species (if applicable)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. Dichloro(1,5-cyclooctadiene)platinum(II) is a Pt(II) complex with a d⁸ electron configuration. In its typical square planar geometry, the electrons are paired, making the complex diamagnetic and therefore EPR-silent.

However, EPR spectroscopy becomes a relevant and powerful tool if Dichloro(1,5-cyclooctadiene)platinum(II) is involved in redox reactions that generate paramagnetic platinum species, such as Pt(I) (d⁹) or Pt(III) (d⁷) complexes. acs.org These oxidation states are uncommon but can be generated and stabilized under specific conditions or as transient intermediates in catalytic cycles. The g-tensor and hyperfine coupling constants observed in an EPR spectrum would provide detailed information about the electronic structure and the environment of the paramagnetic platinum center. rsc.orgaps.org

Furthermore, when Dichloro(1,5-cyclooctadiene)platinum(II) is used to prepare platinum-containing materials, such as supported single-atom catalysts or nanoparticles, EPR can be used to detect and characterize any paramagnetic Pt sites that may form during the synthesis or under reaction conditions. rsc.orgresearchgate.net For example, EPR has been used to study paramagnetic platinum clusters in zeolites and platinum-related defects in silicon. rsc.orgaps.orgaps.org

Synchrotron-Based Techniques for Nanoparticle and Material Characterization

Synchrotron-based techniques, particularly X-ray Absorption Spectroscopy (XAS), offer powerful capabilities for the in-situ characterization of materials derived from Dichloro(1,5-cyclooctadiene)platinum(II), such as catalysts and nanoparticles. researchgate.netmdpi.com XAS is element-specific and can provide detailed information about the local geometric and electronic structure of the absorbing atom (in this case, platinum), even in amorphous or highly dispersed systems. mdpi.com

XAS is broadly divided into two regions:

X-ray Absorption Near-Edge Structure (XANES): The XANES region, at and near the absorption edge (e.g., the Pt L₃-edge), is sensitive to the oxidation state and coordination geometry of the platinum atoms. mdpi.comnih.gov The position of the absorption edge and the intensity of the "white line" feature can be used to quantitatively determine the average oxidation state of platinum in a sample. researchgate.netnih.gov

Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region, which consists of oscillations well above the absorption edge, contains information about the local atomic environment around the platinum atoms. researchgate.netnih.gov Analysis of the EXAFS spectrum can determine the type, number, and distance of neighboring atoms (e.g., Pt-Cl, Pt-C, Pt-O, or Pt-Pt bonds). mdpi.comnih.gov This makes it an ideal technique for determining the size and structure of platinum nanoparticles or the coordination environment of single-atom platinum catalysts prepared from the Dichloro(1,5-cyclooctadiene)platinum(II) precursor. researchgate.net

Interactive Table: Information Derived from Synchrotron Techniques for Pt Materials

| Technique | Information Obtained | Application Example |

| XANES | Oxidation state, coordination symmetry (e.g., square planar, octahedral) | Monitoring the oxidation state of Pt during a catalytic reaction in real-time. researchgate.net |

| EXAFS | Interatomic distances, coordination numbers, bond types (e.g., Pt-Pt, Pt-O) | Determining the average size and structure of Pt nanoparticles on a carbon support. researchgate.netnih.gov |

Computational and Theoretical Studies of Dichloro 1,5 Cyclooctadiene Platinum Ii and Its Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding.nsf.gov